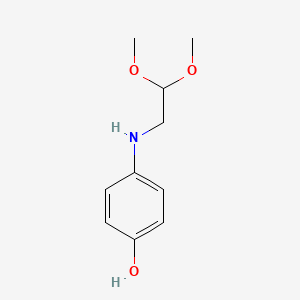

4-(2,2-Dimethoxyethylamino)phenol

Description

4-(2,2-Dimethoxyethylamino)phenol is a phenolic compound featuring a para-substituted 2,2-dimethoxyethylamino group (-NH-CH₂-C(OCH₃)₂). This structure combines a phenol moiety with a tertiary amine linked to a dimethoxyethyl chain, conferring unique electronic and steric properties. The dimethoxy group enhances solubility in polar solvents, while the amino-phenol system may participate in hydrogen bonding and electron transfer processes.

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-(2,2-dimethoxyethylamino)phenol |

InChI |

InChI=1S/C10H15NO3/c1-13-10(14-2)7-11-8-3-5-9(12)6-4-8/h3-6,10-12H,7H2,1-2H3 |

InChI Key |

RHKLSWJBLDOGQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNC1=CC=C(C=C1)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

4-[2-(Diethylamino)ethoxy]phenol (CAS 23877-67-0)

- Structure: Phenol with a diethylaminoethoxy (-O-CH₂-CH₂-N(C₂H₅)₂) substituent.

- Key Differences: The diethylaminoethoxy group introduces a longer ethoxy spacer and a stronger electron-donating tertiary amine compared to the dimethoxyethylamino group. Synthesis: Prepared via nucleophilic substitution between 2-(diethylamino)ethyl chloride and 4-hydroxyphenol, yielding 89% efficiency in one route . Applications: Similar amino-phenol derivatives are explored in drug delivery and surfactants due to their amphiphilic nature .

2-((Dimethylamino)methyl)phenol (CAS 120-65-0)

- Structure: Phenol with a dimethylaminomethyl (-CH₂-N(CH₃)₂) group.

- Key Differences: Shorter methylene spacer and dimethylamine substituent reduce steric bulk compared to the dimethoxyethyl chain. Electronic Properties: The dimethylamino group is a weaker electron donor than dimethoxyethylamino due to the absence of oxygen-mediated resonance effects. Applications: Used in corrosion inhibitors and polymer stabilizers, leveraging its amine-phenol chelation capability .

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Phenol conjugated to a diphenylimidazole system.

- Key Differences: Extended π-conjugation and imidazole ring enhance nonlinear optical (NLO) properties, such as high hyperpolarizability (β = 4.044 × 10⁻¹ cm W⁻¹) and third-order susceptibility (χ³ = 2.26 × 10⁻⁶ esu) . Electronic Properties: Low HOMO-LUMO gap (4.3 eV) and strong intramolecular charge transfer (ICT) due to the imidazole-phenol system, unlike the simpler dimethoxyethylamino-phenol .

Electronic and Functional Properties

Electronic Structure

- 4-(2,2-Dimethoxyethylamino)phenol: The dimethoxyethylamino group likely acts as a moderate electron donor via methoxy oxygen lone pairs, raising the HOMO energy. Predicted HOMO-LUMO gap is intermediate between dimethylaminomethyl-phenol (higher gap) and diphenylimidazole-phenol (lower gap).

- Comparison: Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) Hyperpolarizability (β) 4-(2,2-Dimethoxyethylamino)phenol* ~4.5–5.0 (estimated) ~5–7 (estimated) Moderate (inferred) 4-[2-(Diethylamino)ethoxy]phenol Not reported ~8–10 Not studied 2-((Dimethylamino)methyl)phenol ~6.0 ~3–4 Low 4-(4,5-Diphenylimidazol-2-yl)phenol 4.3 9.8 4.044 × 10⁻¹ cm W⁻¹

Solubility and Reactivity

- The dimethoxy groups in 4-(2,2-Dimethoxyethylamino)phenol improve solubility in organic solvents (e.g., ethanol, DMSO) compared to non-polar analogs.

- Reactivity: The phenolic -OH and tertiary amine may participate in hydrogen bonding and coordination chemistry, similar to 4-[2-(diethylamino)ethoxy]phenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.